Dofetilide-d4

Description

Properties

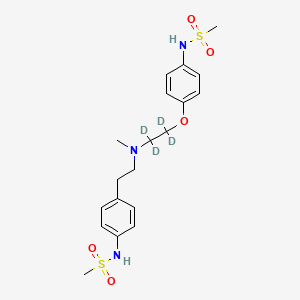

IUPAC Name |

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dofetilide-d4: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Dofetilide-d4, a deuterated analog of the potent Class III antiarrhythmic agent dofetilide, serves a critical role in preclinical and clinical research, primarily as an internal standard for the accurate quantification of dofetilide in biological matrices. Its structural similarity and mass difference make it an ideal tool for mass spectrometry-based analytical methods, ensuring the reliability and robustness of pharmacokinetic and metabolism studies.

Core Application: Internal Standard in Bioanalytical Methods

The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1]

A key study highlights the development and validation of a sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for quantifying dofetilide in mouse plasma and urine, where this compound was employed as the internal standard.[1][2][3] This method demonstrates high precision and accuracy with a small sample volume requirement, making it suitable for preclinical pharmacokinetic studies.[1]

Experimental Workflow: Quantification of Dofetilide

The following diagram illustrates the typical workflow for the quantification of dofetilide in biological samples using this compound as an internal standard.

Detailed Experimental Protocols

A validated UPLC-MS/MS method for the quantification of dofetilide in mouse plasma and urine utilized this compound as an internal standard.[1][3] The key parameters of this method are detailed below.

Sample Preparation

-

Thaw frozen plasma and urine samples at room temperature.[1]

-

For plasma, transfer a 10 µL aliquot into a microcentrifuge tube.[1][3] For urine, use a 2 µL aliquot.[1][3]

-

Add 20 µL of methanol to the plasma sample.[1]

-

Add 50 µL of the internal standard working solution (this compound, 100 ng/mL in acetonitrile) and vortex for 5 minutes.[1]

-

Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.[1]

-

Transfer 60 µL of the supernatant to an autosampler vial and add 25 µL of Milli-Q water.[1]

-

Vortex the vial before placing it in the autosampler.[1]

UPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are critical for resolving and quantifying dofetilide and this compound.

| Parameter | Condition |

| Chromatography | |

| UPLC System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 3 min, then re-equilibration |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Waters Xevo TQ-S triple quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/h |

| Cone Gas Flow | 150 L/h |

| Collision Gas | Argon |

| MRM Transitions | |

| Dofetilide | 442.2 > 281.1 |

| This compound | 446.2 > 281.1 |

Data sourced from a study on dofetilide quantification in mouse plasma and urine.[1]

Quantitative Data Summary

The use of this compound as an internal standard has enabled the development of highly sensitive and reliable analytical methods. The following tables summarize the key quantitative performance characteristics of a validated UPLC-MS/MS method.

Calibration Curve and Linearity

| Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Mouse Plasma | 5 - 1000 | ≥ 0.99 |

| Mouse Urine | 5 - 1000 | ≥ 0.99 |

Data demonstrates the linearity of the method over a wide concentration range.[1][2][3]

Precision and Accuracy

| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Mouse Plasma | LLOQ | 5 | 7.10 | 7.20 | 93.0 - 106 |

| Low | 25 | 4.50 | 5.10 | 93.0 - 106 | |

| Medium | 75 | 3.00 | 3.80 | 93.0 - 106 | |

| High | 750 | 3.20 | 4.20 | 93.0 - 106 | |

| Mouse Urine | LLOQ | 5 | 9.00 | 10.0 | 87.0 - 106 |

| Low | 25 | 5.10 | 5.50 | 87.0 - 106 | |

| Medium | 75 | 3.50 | 3.70 | 87.0 - 106 | |

| High | 750 | 4.20 | 4.50 | 87.0 - 106 |

LLOQ: Lower Limit of Quantitation; QC: Quality Control; %RSD: Percent Relative Standard Deviation. Data showcases the high precision and accuracy of the method.[1][3]

Recovery and Matrix Effect

| Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Mouse Plasma | 25 | 93.7 | Not reported |

| 75 | 93.7 | Not reported | |

| 750 | 93.7 | Not reported | |

| Mouse Urine | 25 | 97.4 | Not reported |

| 75 | 97.4 | Not reported | |

| 750 | 97.4 | Not reported |

High recovery indicates efficient extraction of dofetilide from the biological matrices.[1][3]

Application in Pharmacokinetic Studies

The robust analytical method employing this compound has been successfully applied to pharmacokinetic studies of dofetilide in mice.[1][2] This allows for the accurate determination of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, which are essential for understanding the drug's disposition in a living system.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of dofetilide. Its primary and well-established use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic and bioanalytical studies. The detailed methodologies and performance data presented in this guide underscore the importance of this compound in advancing our understanding of dofetilide's behavior in biological systems.

References

- 1. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Dofetilide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthesis and purification strategy for Dofetilide-d4, a deuterated analog of the potent Class III antiarrhythmic agent, Dofetilide. The information presented herein is intended for an audience with a background in organic chemistry and drug development.

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in cardiac repolarization. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmacokinetic studies and as internal standards in analytical methods. This guide outlines a plausible multi-step synthesis beginning from commercially available starting materials, followed by detailed purification protocols.

I. Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a deuterated intermediate followed by coupling and subsequent functional group transformations. The key steps are outlined below and illustrated in the synthesis pathway diagram.

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine (Intermediate C)

This step involves the introduction of the deuterated methyl group onto the primary amine.

-

Materials: 2-(4-Nitrophenyl)ethanamine (A), a deuterated methylating agent such as iodomethane-d3 (CD3I) (B), a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of 2-(4-Nitrophenyl)ethanamine in acetonitrile, add potassium carbonate.

-

Slowly add iodomethane-d3 to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Step 2: Synthesis of N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine-d4 (Intermediate E)

This is an alkylation reaction to couple the deuterated amine with the phenoxyethyl chloride component.

-

Materials: N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine (C), 1-(2-Chloroethoxy)-4-nitrobenzene (D)[1], a base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

To a solution of N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine in DMF, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-(2-Chloroethoxy)-4-nitrobenzene in DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and quench with ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethanamine-d4 (Intermediate F)

This step involves the simultaneous reduction of both nitro groups to primary amines.

-

Materials: N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine-d4 (E), a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using SnCl2·2H2O):

-

Dissolve the dinitro compound (E) in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Reflux the mixture for 3-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the diamine.

-

Step 4: Synthesis of this compound (H)

The final step is the mesylation of the two primary amino groups.

-

Materials: N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethanamine-d4 (F), methanesulfonyl chloride (G), a base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane - DCM).

-

Procedure:

-

Dissolve the diamine (F) in DCM and cool to 0 °C.

-

Add pyridine to the solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

-

II. Purification of this compound

Purification of the final product is critical to ensure high purity for its intended use in research and as an analytical standard. A combination of chromatographic and recrystallization techniques is recommended.

Purification Workflow

Caption: General purification workflow for this compound.

Detailed Purification Protocols

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization:

-

Solvent System: A suitable solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water or isopropanol).

-

Procedure:

-

Dissolve the semi-pure this compound obtained from chromatography in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvents.

-

III. Data Presentation

The following tables summarize the expected, albeit hypothetical, quantitative data for the synthesis and purification of this compound. These values are based on typical yields for similar reactions and should be considered as estimates.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine | 2-(4-Nitrophenyl)ethanamine | 183.23 | 70-80 |

| 2 | N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine-d4 | Intermediate from Step 1 | 349.36 | 60-70 |

| 3 | N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethanamine-d4 | Intermediate from Step 2 | 289.40 | 80-90 |

| 4 | This compound | Intermediate from Step 3 | 445.59 | 75-85 |

Table 2: Purity Profile of this compound after Purification

| Purification Step | Purity by HPLC (%) |

| Crude Product | 80-90 |

| After Column Chromatography | >95 |

| After Recrystallization | >99 |

IV. Conclusion

This technical guide presents a detailed and plausible approach for the synthesis and purification of this compound. The proposed multi-step synthesis leverages established organic chemistry reactions, with a key deuteration step early in the sequence. The purification strategy, combining chromatography and recrystallization, is designed to yield a final product of high purity suitable for its intended applications in research and as an analytical standard. Researchers and drug development professionals can use this guide as a foundation for the practical synthesis of this compound, with the understanding that optimization of reaction conditions and purification parameters may be necessary to achieve the desired outcomes.

References

Methodological & Application

Application Note: High-Throughput Analysis of Dofetilide in Biological Matrices Using Dofetilide-d4 as an Internal Standard by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of dofetilide in biological matrices, specifically mouse plasma and urine.[1][2][3] The use of a stable isotope-labeled internal standard, Dofetilide-d4, ensures high accuracy and precision, compensating for variability during sample preparation and analysis.[1][4] The described method utilizes a simple protein precipitation step for sample cleanup, followed by a rapid UPLC separation and detection by tandem mass spectrometry. This method is suitable for high-throughput pharmacokinetic studies, requiring minimal sample volumes.[1][2][3]

Introduction

Dofetilide is a potent antiarrhythmic agent classified as a Class III antiarrhythmic drug. Accurate and reliable quantification of dofetilide in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical applications.[4] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during extraction and ionization, thus improving data quality.[1][4][5] This document provides a detailed protocol for the determination of dofetilide in plasma and urine using this compound as an internal standard.

Experimental

Materials and Reagents

-

Dofetilide reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Milli-Q water

-

Control mouse plasma and urine

Sample Preparation

A protein precipitation method was employed for sample preparation.[1][2][3]

-

Thaw plasma and urine samples on ice.

-

For plasma: Transfer 10 µL of the plasma sample into a 0.5 mL Eppendorf tube.[1]

-

For urine: Transfer 2 µL of the urine sample into a 0.5 mL Eppendorf tube.[1]

-

Add 20 µL of methanol to the sample.[1]

-

Add 50 µL of the this compound internal standard solution (100 ng/mL in acetonitrile) and vortex for 5 minutes.[1]

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[1]

-

Transfer 60 µL of the supernatant to an autosampler vial.[1]

-

Add 25 µL of Milli-Q water to the vial and vortex.[1]

-

Inject 5 µL of the final mixture into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC

-

Column: C18 analytical column

-

Mobile Phase: A gradient of mobile phases A and B (specifics not detailed in the provided text)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)[1][2][3]

-

MRM Transitions:

-

Dofetilide: Precursor ion [M+H]⁺ → Product ion

-

This compound: Precursor ion [M+H]⁺ → Product ion

-

The retention time for both dofetilide and this compound was 2.16 minutes under these conditions.[6]

Quantitative Data Summary

The method was validated over a 5-day period, demonstrating excellent linearity, precision, accuracy, and recovery.[1]

| Parameter | Matrix | Value |

| Linearity (R²) | Plasma & Urine | ≥ 0.99[1][2][3] |

| Calibration Range | Plasma & Urine | 5 - 1000 ng/mL[1] |

| Lower Limit of Quantitation (LLOQ) | Plasma & Urine | 5 ng/mL[1][2][3] |

| Intra-day Precision (CV%) | Plasma | 3.00 - 7.10%[1][2][3] |

| Urine | 3.50 - 9.00%[1][2][3] | |

| Inter-day Precision (CV%) | Plasma | 3.80 - 7.20%[1][2][3] |

| Urine | 3.70 - 10.0%[1][2][3] | |

| Intra-day Accuracy (%) | Plasma | 93.0 - 106%[1][2][3] |

| Urine | 87.0 - 106%[1][2][3] | |

| Inter-day Accuracy (%) | Plasma | 93.0 - 106%[1] |

| Urine | 87.0 - 106%[1] | |

| Recovery (%) | Plasma | 93.7%[1][2][3] |

| Urine | 97.4%[1][2][3] |

Experimental Workflow

Caption: UPLC-MS/MS workflow for Dofetilide analysis.

Conclusion

The presented UPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of dofetilide in mouse plasma and urine.[1] The simple sample preparation and rapid analysis time make this method ideal for supporting pharmacokinetic studies in a drug development setting.[1][2][3]

References

- 1. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Dofetilide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dofetilide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, Dofetilide-D4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Dofetilide.

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate and reliable quantification of Dofetilide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure efficacy and patient safety. This application note presents a validated LC-MS/MS method for the determination of Dofetilide in human plasma, offering high sensitivity, specificity, and throughput.

Experimental

Materials and Reagents

-

Dofetilide and this compound were purchased from a certified supplier.

-

HPLC-grade methanol and acetonitrile were obtained from a commercial source.

-

Formic acid was of analytical grade.

-

Human plasma was sourced from a registered blood bank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A protein precipitation method was employed for the extraction of Dofetilide from human plasma.[1][2][3]

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound) at a concentration of 100 ng/mL.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Dofetilide and its internal standard.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 analytical column |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.40 mL/min[1][2][3] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5 min[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Dofetilide | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transition | To be determined empirically | To be determined empirically |

| Collision Energy | To be determined empirically | To be determined empirically |

| Dwell Time | 200 ms | 200 ms |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. A study reported protonated molecular ions [M+H]⁺ for both dofetilide and this compound.[1]

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[4][5]

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL with a correlation coefficient (R²) of ≥ 0.99.[1][2][3]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 5 | 3.00-7.10[1][2][3] | 3.80-7.20[1][2][3] | 93.0-106[1][2][3] | 93.0-106[1][2][3] |

| Low QC | 25 | 3.00-7.10[1] | 3.80-7.20[1] | 93.0-106[1] | 93.0-106[1] |

| Medium QC | 75 | 3.00-7.10[1] | 3.80-7.20[1] | 93.0-106[1] | 93.0-106[1] |

| High QC | 750 | 3.00-7.10[1] | 3.80-7.20[1] | 93.0-106[1] | 93.0-106[1] |

Recovery

The extraction recovery of Dofetilide from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards. The recovery was found to be consistent and reproducible across the different QC levels, with a reported recovery of 93.7% in plasma.[1][2][3]

Experimental Workflow Diagram

Caption: Experimental workflow for Dofetilide quantification in human plasma.

LC-MS/MS System Diagram

Caption: Conceptual diagram of the LC-MS/MS system used for analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Dofetilide in human plasma. The simple sample preparation, rapid analysis time, and excellent sensitivity and selectivity make it well-suited for routine use in clinical and research laboratories.

References

- 1. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. m.youtube.com [m.youtube.com]

Application Note and Protocol for Dofetilide Analysis using Protein Precipitation

This document provides a detailed protocol for the extraction of dofetilide from biological matrices, specifically plasma, using protein precipitation. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible procedure for dofetilide quantification, typically by downstream analysis such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate quantification of dofetilide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity, speed, and efficiency in removing proteins that can interfere with analytical instrumentation.[1][2][3] This protocol is based on a validated UPLC-MS/MS method for dofetilide analysis in mouse plasma.[4][5][6]

Data Presentation

The following table summarizes the quantitative data from a validated method for dofetilide analysis in plasma using protein precipitation followed by UPLC-MS/MS.[5][6]

| Parameter | Value |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[5][6] |

| Recovery in Plasma | 93.7%[5][6] |

| Intra-day Precision (RSD%) | 3.00 - 7.10%[5][6] |

| Inter-day Precision (RSD%) | 3.80 - 7.20%[5][6] |

| Intra-day Accuracy | 93.0 - 106%[5][6] |

| Inter-day Accuracy | 93.0 - 106%[5][6] |

Experimental Protocol

This protocol details the materials and steps for the protein precipitation of dofetilide from plasma samples.[4]

Materials:

-

Plasma samples containing dofetilide

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dofetilide-d4 (Internal Standard)

-

Milli-Q water or equivalent

-

0.5 mL Eppendorf tubes

-

Autosampler vials

-

Pipettes and tips

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples at room temperature before analysis.[4]

-

Aliquoting: Transfer a 10 µL aliquot of the plasma sample into a 0.5 mL Eppendorf tube.[4]

-

Addition of Methanol: Add 20 µL of methanol to the Eppendorf tube.[4]

-

Addition of Internal Standard: Add 50 µL of the internal standard, this compound, at a concentration of 100 ng/mL in acetonitrile.[4]

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[4]

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer 60 µL of the supernatant to an autosampler vial.[4]

-

Dilution: Add 25 µL of Milli-Q water to the autosampler vial.[4]

-

Final Mixing: Vortex the mixture in the autosampler vial.[4]

-

Injection: The sample is now ready for injection into the UPLC-MS/MS system. Inject 5 µL of the prepared sample for analysis.[4]

Visualization

The following diagram illustrates the experimental workflow for the protein precipitation of dofetilide.

Caption: Workflow for Dofetilide Protein Precipitation.

References

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bioanalytical Method for Dofetilide in Human Plasma via UPLC-MS/MS

Application Note AP-DF-001

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of dofetilide in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described method employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short analysis time. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of dofetilide concentrations in human plasma.

Introduction

Dofetilide is a potent antiarrhythmic agent, classified as a Class III antiarrhythmic drug, primarily used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate measurement of dofetilide plasma concentrations is crucial for optimizing therapeutic efficacy while minimizing the risk of adverse effects, such as Torsades de Pointes. This document provides a detailed protocol for a validated UPLC-MS/MS method for the determination of dofetilide in human plasma, adapted from established methodologies.[1][2][3]

Experimental

Materials and Reagents

-

Dofetilide reference standard

-

Dofetilide-d4 (internal standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ series, Sciex QTRAP series) equipped with a positive electrospray ionization (ESI) source.

-

Analytical Column: Accucore Vanquish C18, 2.1 mm × 100 mm, 1.5 µm, or equivalent.[1]

Sample Preparation

A protein precipitation method is utilized for the extraction of dofetilide from human plasma.[1]

-

Thaw plasma samples to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Add 150 µL of the internal standard spiking solution (this compound in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for analysis.

UPLC Conditions

The chromatographic separation is performed using a gradient elution.

| Parameter | Value |

| Column | Accucore Vanquish C18, 2.1 mm × 100 mm, 1.5 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:3, v/v)[1] |

| Flow Rate | 0.4 mL/min[1] |

| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (10% B), 4.1-5.0 min (10% B)[1] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 4°C[1] |

| Run Time | 5.0 minutes[1] |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V[1] |

| Capillary Temp. | 342°C[1] |

| Vaporizer Temp. | 358°C[1] |

| Collision Gas | Argon (1.5 mTorr)[1] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | RF Lens (V) |

| Dofetilide | 442.0 | 198.0 | 26.4 | 86.0 |

| This compound | 446.0 | 259.0 | 21.4 | 88.0 |

| Data sourced from Uddin et al., 2019.[1] |

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery based on established bioanalytical method validation guidelines.[1]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL.[1] The coefficient of determination (R²) was ≥ 0.99.[1] The lower limit of quantification (LLOQ) was established at 5 ng/mL.[1]

Table 1: Calibration Curve and LLOQ

| Parameter | Value |

| Range | 5 - 1000 ng/mL |

| R² | ≥ 0.99 |

| LLOQ | 5 ng/mL |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 2: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | 4.30 - 5.00 | 3.80 - 5.80 | 93.0 - 106 |

| Low | 25 | 3.00 - 7.10 | 3.80 - 7.20 | 93.0 - 106 |

| Medium | 75 | 3.00 - 7.10 | 3.80 - 7.20 | 93.0 - 106 |

| High | 750 | 3.00 - 7.10 | 3.80 - 7.20 | 93.0 - 106 |

| Precision and accuracy ranges adapted from Uddin et al., 2019 for plasma.[1] |

Recovery

The extraction recovery of dofetilide from human plasma was determined at three QC levels.

Table 3: Extraction Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 25 | 93.7 |

| Medium | 75 | 93.7 |

| High | 750 | 93.7 |

| Recovery data from Uddin et al., 2019 for plasma.[1] |

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of dofetilide in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been demonstrated to be linear, accurate, and precise over a clinically relevant concentration range.

Detailed Protocol

I. Preparation of Stock and Working Solutions

-

Dofetilide Stock Solution (1 mg/mL): Accurately weigh 10 mg of dofetilide and dissolve in 10 mL of methanol.[1]

-

Dofetilide Working Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to create calibration standards and QC samples.[1]

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]

II. Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate amounts of the dofetilide working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).

-

Prepare QC samples in blank human plasma at concentrations of 5 ng/mL (LLOQ), 25 ng/mL (Low), 75 ng/mL (Medium), and 750 ng/mL (High).[1]

III. Sample Analysis Workflow

-

System Suitability: Inject a mid-level QC sample multiple times to ensure system performance, including retention time stability and peak area reproducibility.

-

Analytical Run: Arrange the samples in the autosampler in the following order: blank plasma, zero sample (blank + IS), calibration curve standards, QC samples, and unknown samples.

-

Data Processing: Integrate the chromatographic peaks for dofetilide and this compound. Calculate the peak area ratio (dofetilide/dofetilide-d4).

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. Determine the concentration of dofetilide in the QC and unknown samples from the calibration curve.

References

- 1. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dofetilide in Human Urine by UPLC-MS/MS using Dofetilide-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of dofetilide in human urine using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, dofetilide-d4, to ensure high accuracy and precision. The protocol covers two effective sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing flexibility for different laboratory needs. The method is validated according to FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and clinical trials.

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Due to its narrow therapeutic index and the risk of proarrhythmia, monitoring dofetilide concentrations in biological matrices is crucial.[1][2] Approximately 80% of an administered dose of dofetilide is excreted unchanged in the urine, making urine a viable and important matrix for assessing dofetilide exposure and pharmacokinetics.[1][2]

This application note presents a highly selective and sensitive UPLC-MS/MS method for the determination of dofetilide in human urine. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in sample processing and instrument response, leading to reliable quantification.

Experimental

Materials and Reagents

-

Dofetilide reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange, e.g., Oasis MCX)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

UPLC-MS/MS Conditions

UPLC Method:

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %A |

| 0.0 | 95 |

| 0.5 | 95 |

| 2.5 | 5 |

| 3.0 | 5 |

| 3.1 | 95 |

| 4.0 | 95 |

Mass Spectrometry Method:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| Source Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Dofetilide | 442.2 | 281.1 | 0.1 | 40 | 25 |

| This compound | 446.2 | 285.1 | 0.1 | 40 | 25 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of dofetilide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dofetilide stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

-

Calibration Curve Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 50 µL of 1 M ammonium hydroxide to basify the sample and vortex.

-

Add 1 mL of MTBE, cap the tube, and vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A, vortex, and transfer to a UPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Pipette 500 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 500 µL of 50 mM ammonium acetate (pH 6) and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6), followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A, vortex, and transfer to a UPLC vial for analysis.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability according to FDA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | >0.99 |

| LLOQ (ng/mL) | 1 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 3 | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |

| Medium | 50 | ≤ 4.5 | 96.0 - 104.0 | ≤ 5.5 | 95.0 - 105.0 |

| High | 800 | ≤ 4.0 | 97.0 - 103.0 | ≤ 5.0 | 96.0 - 104.0 |

Recovery

The extraction recovery of dofetilide was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery

| QC Level | Concentration (ng/mL) | LLE Recovery (%) | SPE Recovery (%) |

| Low | 3 | > 85 | > 90 |

| Medium | 50 | > 88 | > 92 |

| High | 800 | > 90 | > 95 |

Visualizations

Caption: Experimental workflow for dofetilide quantification in urine.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of dofetilide in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data. The availability of both LLE and SPE protocols offers flexibility to suit different laboratory workflows and requirements. This method is well-suited for a variety of research applications, including pharmacokinetic and pharmacodynamic studies.

References

Application Note: Preparation and Storage of Dofetilide-d4 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of Dofetilide-d4 stock solutions for research applications. This compound is the deuterated form of Dofetilide, a Class III antiarrhythmic agent. It is often used as an internal standard for the quantification of Dofetilide in mass spectrometry-based assays[1]. Proper preparation and storage of stock solutions are critical to ensure concentration accuracy and compound stability for reliable experimental results.

Safety and Handling Precautions

This compound presents potential health risks. Users should handle the compound in a designated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

-

Hazard Statements: Dofetilide is classified as harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child[1].

-

Recommended PPE:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: Standard laboratory coat.

-

Respiratory Protection: Use a respirator if handling large quantities of powder or if dust generation is likely.

-

-

General Handling: Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Solubility Data

This compound is a white solid with limited solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is critical for creating a stable, concentrated stock solution.

Table 1: Solubility of this compound and Dofetilide

| Solvent | Concentration | Notes |

|---|---|---|

| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL | Recommended primary solvent for stock solutions. Use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility[2]. |

| DMF (Dimethylformamide) | 30 mg/mL | Data for non-deuterated Dofetilide[3]. |

| Methanol | Slightly Soluble | Not recommended for high-concentration stock solutions[1][4]. |

| Chloroform | Slightly Soluble | Not recommended for high-concentration stock solutions[1][4]. |

| DMSO:PBS (pH 7.2) (1:20) | 0.4 mg/mL | Data for non-deuterated Dofetilide; illustrates lower solubility in aqueous buffers[3]. |

Experimental Protocol: Stock Solution Preparation (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials and Equipment:

-

This compound powder

-

Anhydrous or newly opened DMSO

-

Analytical balance

-

Spatula

-

Appropriately sized amber glass or polypropylene vials with screw caps

-

Vortex mixer and/or sonicator

-

Calibrated pipettes

Workflow Diagram:

References

Application Notes and Protocols for Dofetilide-d4 Detection by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dofetilide using Dofetilide-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and expected outcomes for the successful detection and quantification of Dofetilide in biological matrices.

Introduction

Dofetilide is a class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.[1] Accurate quantification of Dofetilide in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting variations in sample processing and instrument response in mass spectrometry, ensuring high accuracy and precision. This document details a validated UPLC-MS/MS method for the quantification of Dofetilide in plasma and urine.[2][3]

Quantitative Mass Spectrometry Parameters

A sensitive and specific UPLC-MS/MS method has been developed for the quantification of Dofetilide using this compound as an internal standard.[2][3] The method utilizes positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for detection. The optimized mass spectrometry parameters for Dofetilide and this compound are summarized in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Dofetilide | 442.2 | 205.1 | 200 |

| This compound | 446.2 | 205.1 | 200 |

Experimental Protocols

The following protocols describe the preparation of samples and the conditions for liquid chromatography and mass spectrometry.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Dofetilide from plasma and urine samples.[2][4]

-

Thaw frozen plasma and urine samples at room temperature.

-

For plasma: Pipette 10 µL of the plasma sample into a 0.5 mL microcentrifuge tube.

-

For urine: Pipette 2 µL of the urine sample into a 0.5 mL microcentrifuge tube.

-

Add 20 µL of methanol to the sample.

-

Add 50 µL of the internal standard solution (this compound, 100 ng/mL in acetonitrile).

-

Vortex the mixture for 5 minutes.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

-

Transfer 60 µL of the supernatant to an autosampler vial.

-

Add 25 µL of Milli-Q water to the vial and vortex to mix.

-

Inject 5 µL of the final mixture into the UPLC-MS/MS system.

Liquid Chromatography

Separation of Dofetilide and this compound is achieved using a C18 analytical column.[2][3]

-

Column: C18 analytical column

-

Mobile Phase: A suitable gradient of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Injection Volume: 5 µL

-

Retention Time: Approximately 2.16 minutes for both Dofetilide and this compound.[2][5]

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode with MRM for the detection of Dofetilide and this compound.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dofetilide: 442.2 → 205.1

-

This compound: 446.2 → 205.1

-

Experimental Workflow and Logic

The following diagrams illustrate the key workflows for the analysis of Dofetilide using this compound as an internal standard.

Caption: Experimental workflow for the quantification of Dofetilide using this compound.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of Dofetilide in biological matrices.[2][3] The use of this compound as an internal standard ensures the accuracy and reliability of the results, making this method highly suitable for pharmacokinetic studies and other applications in drug development. The provided protocols and parameters can be readily adapted for implementation in a research or clinical laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Dofetilide-d4 Internal Standard Variability Technical Support Center

Welcome to the technical support center for troubleshooting Dofetilide-d4 internal standard variability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common issues encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Dofetilide, a class III antiarrhythmic agent.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it is the preferred internal standard (IS) for quantifying Dofetilide. Because it is structurally almost identical to the analyte, it co-elutes and has very similar ionization and extraction characteristics.[2] This allows it to effectively compensate for variability in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification of Dofetilide.[2][3][4]

Q2: What are the common causes of this compound internal standard variability?

Variability in the this compound internal standard response can stem from several sources throughout the analytical workflow. These can be broadly categorized as:

-

Human Errors: Inconsistent spiking of the internal standard, errors in sample dilution, or improper sample handling.[5]

-

Instrumental Issues: Fluctuations in the LC pump performance, inconsistent injector volume, or a drifting mass spectrometer response.[2]

-

Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent responses between samples.[6][7][8]

-

Sample Preparation: Inconsistent extraction recovery between samples can lead to variability in the final concentration of the internal standard.[2]

-

Internal Standard Integrity: Degradation of the this compound stock or working solutions due to improper storage or handling.[2]

Q3: What is an acceptable level of variability for an internal standard?

Regulatory bodies like the FDA suggest that the internal standard response should be monitored to ensure consistency across a run.[5] While there isn't a universally fixed percentage, a common practice is to establish acceptance criteria based on the variability observed in the calibration standards and quality control (QC) samples.[3] For instance, a laboratory might set a rule where samples with an IS response outside of 50-150% of the mean IS response of the calibrators and QCs are flagged for investigation.[2] Any significant or systematic differences in the IS response between the calibration/QC samples and the unknown samples should be investigated.[5][9]

Q4: How should I properly store and handle this compound solutions?

Proper storage is crucial to maintain the integrity of your this compound internal standard. Stock solutions are typically stored at -20°C or -80°C.[1][10] It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[1] Working solutions should be prepared fresh as needed. Always bring solutions to room temperature before use.

| Storage Condition | Recommended Duration |

| -80°C | Up to 6 months[1] |

| -20°C | Up to 1 month[1] |

Troubleshooting Guides

Issue 1: Inconsistent this compound Peak Areas in a Run

If you observe random and significant fluctuations in the this compound peak area across an analytical run, follow this troubleshooting guide.

Step-by-Step Troubleshooting:

-

Review the Internal Standard Addition Step:

-

Verify the concentration of your this compound working solution.

-

Ensure the pipettes used for adding the IS are calibrated and being used correctly.

-

Confirm that the IS was added to all samples, including calibration standards and QCs (except for the double blank).[9]

-

-

Examine the Sample Preparation Process:

-

Ensure thorough vortexing after adding the IS to ensure homogeneity.[2]

-

Evaluate the consistency of your extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inconsistent recoveries will lead to variable IS responses.

-

-

Check for Instrument Performance Issues:

-

Inspect the LC system for any leaks or pressure fluctuations.

-

Perform an injection of a known standard to check the reproducibility of the autosampler.

-

Review the mass spectrometer's tuning and calibration to ensure it is stable.

-

Troubleshooting Workflow for Inconsistent Peak Areas

Caption: A workflow diagram for troubleshooting inconsistent internal standard peak areas.

Issue 2: Systematic Difference in this compound Response Between Unknown Samples and Calibrators/QCs

When the internal standard response in your unknown samples is consistently higher or lower than in your calibration standards and QCs, it often points to a matrix effect.

Step-by-Step Troubleshooting:

-

Evaluate for Matrix Effects:

-

Matrix effects occur when co-eluting substances from the sample matrix affect the ionization of the analyte and internal standard.[7]

-

To confirm a matrix effect, you can perform a post-extraction addition experiment. Compare the response of this compound in a blank, extracted matrix to its response in a neat solution.

-

-

Optimize Sample Cleanup:

-

If a matrix effect is confirmed, improving the sample cleanup procedure is necessary.

-

Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering components.

-

-

Modify Chromatographic Conditions:

-

Adjusting the chromatographic gradient or changing the column may help separate the interfering matrix components from this compound.

-

Logical Relationship of Systematic IS Variability

Caption: The logical progression from observing systematic IS variability to its resolution.

Experimental Protocols

Sample Preparation using Protein Precipitation

This is a common method for extracting Dofetilide and this compound from plasma samples.[11]

-

Aliquot 10 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (e.g., in acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Workflow

Caption: A typical protein precipitation workflow for sample preparation.

UPLC-MS/MS Parameters for Dofetilide Analysis

The following table provides a starting point for developing a UPLC-MS/MS method for Dofetilide, based on a validated method.[11] Method optimization is crucial for each specific instrument and application.[12]

| Parameter | Setting |

| UPLC System | |

| Column | C18, e.g., Acquity UPLC BEH C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.40 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Dofetilide) | To be optimized for the specific instrument |

| MRM Transition (this compound) | To be optimized for the specific instrument |

| Dwell Time | To be optimized |

| Collision Energy | To be optimized[13] |

| Capillary Voltage | To be optimized[14] |

Note: The specific MRM transitions and collision energies need to be determined empirically on your mass spectrometer for optimal sensitivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nebiolab.com [nebiolab.com]

- 5. fda.gov [fda.gov]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 1189700-56-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]

- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Optimizing Dofetilide-d4 Concentration in Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dofetilide-d4 in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for this compound as an internal standard (IS) in a UPLC-MS/MS bioassay?

A stock solution of this compound is typically prepared at a concentration of 100 ng/mL in a mixture of acetonitrile and water (3:1, v/v).[1] For sample preparation, this stock solution is often used to precipitate protein in the plasma sample.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.

Q3: What is a typical calibration curve concentration range for dofetilide in plasma bioassays?

A common calibration curve for dofetilide in plasma ranges from 5 to 1000 ng/mL.[1] The lower limit of quantitation (LLOQ) is often established at 5 ng/mL.[1][2][3]

Q4: What are the acceptance criteria for accuracy and precision in a validated dofetilide bioassay?

For a validated method, the intra- and inter-day accuracy should generally be within 85-115% of the nominal concentration (or 80-120% for the LLOQ). The precision, measured as the coefficient of variation (%CV), should not exceed 15% (or 20% for the LLOQ).

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Dofetilide and/or this compound

| Possible Cause | Troubleshooting Steps |

| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for dofetilide's chemical properties. Small adjustments to the pH can significantly improve peak shape. |

| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column. |

| Injection of Sample in a Stronger Solvent than the Mobile Phase | Dilute the sample in a solvent that is of equal or lesser strength than the initial mobile phase composition. |

| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |

Issue 2: High Variability or Poor Reproducibility in this compound Signal

| Possible Cause | Troubleshooting Steps |

| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of the this compound internal standard into all samples and standards. Automate liquid handling steps if possible. |

| Degradation of this compound Stock Solution | Prepare fresh this compound stock and working solutions. Verify storage conditions and avoid repeated freeze-thaw cycles. |

| Injector Issues | Check the injector for leaks, blockages, or carryover. Perform regular preventative maintenance. |

Issue 3: Suspected Matrix Effects (Ion Suppression or Enhancement)

| Possible Cause | Troubleshooting Steps |

| Co-elution of Endogenous Matrix Components | Optimize the chromatographic method to better separate dofetilide and this compound from interfering matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase. |

| Inefficient Sample Clean-up | Improve the protein precipitation step by evaluating different organic solvents (e.g., acetonitrile, methanol) or protein precipitation plates. Consider alternative sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |

| Phospholipid-based Matrix Effects | Incorporate a phospholipid removal strategy, such as using a specialized SPE phase or a phospholipid removal plate, during sample preparation. |

Quantitative Data Summary

Table 1: Recommended Concentrations for Dofetilide Bioassay

| Solution | Analyte | Concentration | Solvent |

| Stock Solution | Dofetilide | 1 mg/mL | Methanol |

| Internal Standard (IS) Stock Solution | This compound | 100 ng/mL | Acetonitrile:Water (3:1, v/v) |

| Calibration Standards | Dofetilide | 5 - 1000 ng/mL | Methanol (working solutions) |

| Quality Control (QC) Samples | Dofetilide | LLOQ: 5 ng/mL, Low: 25 ng/mL, Medium: 75 ng/mL, High: 750 ng/mL | Methanol (working solutions) |

Data derived from a validated UPLC-MS/MS method for dofetilide in mouse plasma.[1]

Table 2: UPLC-MS/MS Validation Parameters for Dofetilide in Plasma

| Parameter | Value |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | 3.00 - 7.10% |

| Inter-day Precision (%CV) | 3.80 - 7.20% |

| Intra-day Accuracy | 93.0 - 106% |

| Inter-day Accuracy | 93.0 - 106% |

| Recovery | 93.7% |

Data from a 5-day validation study.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Dofetilide Stock Solution (1 mg/mL): Dissolve 10 mg of dofetilide in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (100 ng/mL): Prepare a stock solution of this compound at a concentration of 100 ng/mL in a mixture of acetonitrile and water (3:1, v/v).

-

Working Solutions: Prepare working solutions of dofetilide by diluting the stock solution with methanol.

-

Calibration Standards: Prepare calibration standards with concentrations ranging from 5 to 1000 ng/mL by spiking blank plasma with the appropriate working solutions.

-

Quality Control (QC) Samples: Prepare QC samples at concentrations of 5 ng/mL (LLOQ), 25 ng/mL (Low QC), 75 ng/mL (Medium QC), and 750 ng/mL (High QC) in blank plasma.

Protocol 2: Sample Preparation using Protein Precipitation

-

Thaw frozen plasma samples at room temperature.

-

To a 10 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of methanol and vortex.

-

Add 50 µL of the 100 ng/mL this compound internal standard solution (in acetonitrile) to precipitate the proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

-

Transfer 60 µL of the supernatant to an autosampler vial.

-

Add 25 µL of Milli-Q water to the vial and vortex.

-

The sample is now ready for injection into the UPLC-MS/MS system.

Visualizations

Caption: this compound Bioassay Experimental Workflow.

Caption: Troubleshooting Logic for this compound Bioassays.

References

- 1. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Dofetilide-d4 Analysis by LC-MS/MS

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects on the Dofetilide-d4 signal in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Section 1: Understanding Matrix Effects

Q1: What is a "matrix effect" in LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][6]

Q2: Why is the this compound signal susceptible to matrix effects, especially in biological samples?

Biological matrices like plasma, serum, and urine are complex mixtures containing high concentrations of endogenous substances such as phospholipids, salts, proteins, and metabolites.[6][7] When analyzing this compound, these matrix components can co-elute from the LC column and interfere with the ionization process in the mass spectrometer's source.[3][8] Phospholipids are a primary cause of ion suppression in bioanalysis because they are notorious for co-extracting with analytes and eluting in the same chromatographic window.[7][9][10][11]

Q3: What are the consequences of unaddressed matrix effects?

If not properly managed, matrix effects can lead to significant errors in quantification.[3][12] Key method performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision can be negatively impacted.[3] This can result in the failure of bioanalytical methods and the generation of unreliable pharmacokinetic data.[12][13]

Section 2: Identifying and Assessing Matrix Effects

Q4: My this compound signal is low or inconsistent. How can I determine if this is due to a matrix effect?

Inconsistent or poor signal intensity is a common symptom of matrix effects.[8] To diagnose the issue, two primary methods are recommended: the qualitative post-column infusion experiment and the quantitative post-extraction spike experiment.[4][7] The post-column infusion method is excellent for identifying at what specific retention times ion suppression or enhancement occurs.[14][15][16] The post-extraction spike method provides a quantitative measure of the matrix effect's magnitude.[12][14]

Q5: How does the post-column infusion experiment work?

This qualitative technique involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer.[15] A blank, extracted matrix sample (e.g., plasma extract without any analyte) is then injected onto the LC column. As the matrix components elute, any dip or peak in the constant this compound baseline signal indicates a region of ion suppression or enhancement, respectively.[15][17] This allows you to see if your analyte's retention time coincides with a zone of interference.[18]

References

- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]